N-(4-Aminophenyl)-4-isopropoxybenzamide
Overview
Description
N-(4-Aminophenyl)-4-isopropoxybenzamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features an amine group attached to a phenyl ring, which is further connected to an isopropoxy-substituted benzamide. Its unique structure allows it to participate in various chemical reactions and makes it valuable in different fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-4-isopropoxybenzamide typically involves the reaction of 4-aminophenylamine with 4-isopropoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: 4-aminophenylamine and 4-isopropoxybenzoyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane at room temperature.
Procedure: The 4-aminophenylamine is dissolved in the solvent, and triethylamine is added. The 4-isopropoxybenzoyl chloride is then added dropwise to the solution while stirring. The reaction mixture is stirred for several hours to ensure complete reaction.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-4-isopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-(4-Aminophenyl)-4-isopropoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminophenyl)benzamide: Lacks the isopropoxy group, making it less hydrophobic.
4-Isopropoxybenzamide: Lacks the amine group, reducing its reactivity in certain reactions.
N-(4-Aminophenyl)-4-methoxybenzamide: Contains a methoxy group instead of an isopropoxy group, affecting its steric and electronic properties.
Uniqueness
N-(4-Aminophenyl)-4-isopropoxybenzamide is unique due to the presence of both the amine and isopropoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-(4-aminophenyl)-4-propan-2-yloxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(2)20-15-9-3-12(4-10-15)16(19)18-14-7-5-13(17)6-8-14/h3-11H,17H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABWGDREBSCBGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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